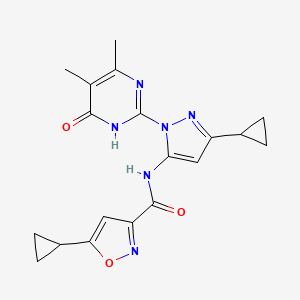
5-cyclopropyl-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of compounds that have been extensively researched for their diverse biological activities and potential applications in medicinal chemistry. It is part of a broader group of compounds including pyrazolopyrimidines and isoxazoles, which are known for their interesting chemical and physical properties.
Synthesis Analysis
- The synthesis of similar compounds typically involves steps like intramolecular cyclization, N-allylation, and N-propargyl alkylation. For instance, Rahmouni et al. (2014) described the synthesis of novel isoxazolines and isoxazoles through cycloaddition reactions (Rahmouni et al., 2014).
Molecular Structure Analysis
- The molecular structure of compounds in this category is often characterized using techniques like NMR, IR, and HRMS. For example, studies by McLaughlin et al. (2016) involved extensive analytical characterization including chromatographic and spectroscopic analysis (McLaughlin et al., 2016).
Chemical Reactions and Properties
- These compounds can undergo various chemical reactions, including 1,3-dipolar cycloadditions, as demonstrated in research by Zaki et al. (2016) (Zaki et al., 2016).
- They may also participate in reactions like cyclocondensation and etherification, as shown in studies by Chen et al. (2012) (Chen et al., 2012).
Physical Properties Analysis
- The physical properties such as melting point, solubility, and crystalline structure are typically determined using X-ray diffraction and other analytical methods. For instance, Prabhuswamy et al. (2016) used single crystal X-ray diffraction studies to determine the crystal structure of related compounds (Prabhuswamy et al., 2016).
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, are often assessed through experimental and computational studies. For example, Saeed et al. (2020) conducted DFT calculations and Hirshfeld surface analysis to understand the intermolecular interactions in similar compounds (Saeed et al., 2020).
科学的研究の応用
Heterocyclic Chemistry and Synthesis
Heterocyclic compounds are crucial in the development of new pharmaceuticals, materials, and agrochemicals. The research conducted by Rudenko et al. (2011) demonstrates the diversity of heterocyclizations involving derivatives of 5-aminopyrazoles, which are relevant to the core structure of the mentioned compound. Their work shows how cyclizations can yield a mixture of regio-isomeric compounds, providing a foundation for synthesizing various heterocyclic structures, including pyrazolo[1,5-a]pyrimidines and pyrazolopyridines. Such processes are vital for creating novel compounds with potential applications in drug development and materials science (Rudenko et al., 2011).
Anticancer and Anti-inflammatory Agents
The synthesis and biological evaluation of novel pyrazolopyrimidine derivatives as described by Rahmouni et al. (2016) highlight the compound's potential as an anticancer and anti-5-lipoxygenase agent. This research underscores the importance of such compounds in developing new therapeutic agents for treating cancer and inflammation. The structure-activity relationship (SAR) explored in this study provides insights into optimizing these compounds for enhanced biological activity (Rahmouni et al., 2016).
Molecular Docking and DFT Studies
The molecular docking and density functional theory (DFT) studies performed by Fahim et al. (2019) on novel pyrimidiopyrazole derivatives offer a glimpse into the computational approaches used to predict the antitumor activity of these compounds. These studies help understand the molecular interactions between the compounds and their target proteins, facilitating the design of more effective anticancer agents. This research exemplifies the application of computational chemistry in drug discovery, emphasizing the importance of structural analysis and optimization for biological activity (Fahim et al., 2019).
特性
IUPAC Name |
5-cyclopropyl-N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-9-10(2)20-19(22-17(9)26)25-16(8-13(23-25)11-3-4-11)21-18(27)14-7-15(28-24-14)12-5-6-12/h7-8,11-12H,3-6H2,1-2H3,(H,21,27)(H,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQCRFVCRUIWAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)NC(=O)C4=NOC(=C4)C5CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B2490792.png)

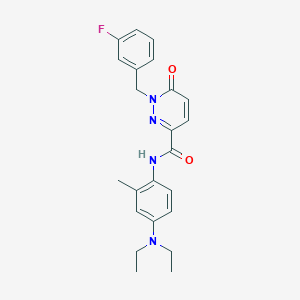
![2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2490798.png)
![3-O-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 1-O-methyl 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B2490799.png)
![5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline](/img/structure/B2490800.png)
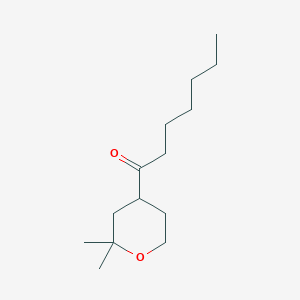
![(Z)-6-(4-fluorobenzyl)-2-((E)-3-(2-methoxyphenyl)allylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2490802.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2490803.png)
![{4-[(4-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride](/img/structure/B2490807.png)
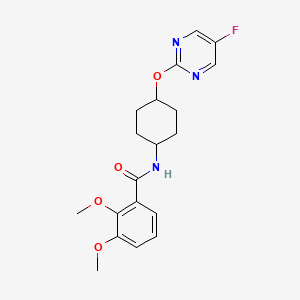
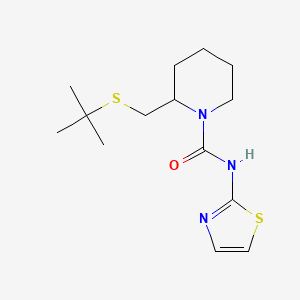

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2490815.png)